3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20158856
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
SMILES:
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

CAS No.:

VCID: VC20158856

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride -

Description

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a synthetic chemical compound characterized by its azetidine ring structure substituted with a trifluoromethoxyphenyl group. Its molecular formula is C11H13ClF3NOC_{11}H_{13}ClF_3NO, and it is often used in pharmaceutical research due to its potential biological activities and structural properties .

Chemical Identity

PropertyValue
IUPAC Name3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
CAS Number1354963-49-7
Molecular FormulaC11H13ClF3NOC_{11}H_{13}ClF_3NO
Molecular Weight267.68 g/mol
SMILES RepresentationC1CN(C1)CC2=CC(=CC=C2)OC(F)(F)F.Cl

Structural Features

The compound features:

  • A trifluoromethoxy group (-OCF₃) attached to a benzene ring, which enhances its lipophilicity and electron-withdrawing capacity.

  • An azetidine ring, a four-membered nitrogen-containing heterocycle, contributing to its conformational rigidity and biological activity.

3D Conformer

The spatial arrangement of the trifluoromethoxy group provides insight into steric effects influencing its interaction with biological targets.

Applications in Research

This compound is primarily investigated for its potential pharmacological applications, particularly in drug discovery programs targeting central nervous system disorders or other therapeutic areas. Its unique structure makes it a candidate for:

  • Modulating receptor-ligand interactions due to the electron-withdrawing trifluoromethoxy group.

  • Exploring bioavailability and metabolic stability because of its hydrophobic nature.

Safety and Hazards

The compound's safety profile is summarized under GHS classification:

  • Acute Toxicity (Oral): Harmful if swallowed (H302) .

  • Skin Irritation: Causes irritation (H315) .

  • Eye Irritation: Causes serious eye irritation (H319) .

  • Respiratory Irritation: May cause respiratory tract irritation (H335) .

Precautionary Measures:

  • Avoid inhalation and contact with skin or eyes.

  • Use personal protective equipment (PPE), including gloves and goggles, during handling.

Related Compounds

Several structurally related compounds include:

  • 3-Methyl-3-(trifluoromethoxy)azetidine hydrochloride, which shares a similar azetidine core but differs in substitution patterns .

  • 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, where the trifluoromethyl group replaces the trifluoromethoxy group .

These analogs are explored for comparative studies to optimize pharmacological profiles.

Research Insights

Although specific biological activity data for this compound is limited, similar azetidine derivatives have shown promise in:

  • Anticancer research: Modulating apoptotic pathways through mitochondrial mechanisms .

  • Antimalarial studies: Inhibiting key enzymes in Plasmodium falciparum .

Further studies are required to evaluate its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Product Name 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name 3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
Standard InChIKey SMSQQWAFNAVXFG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl
PubChem Compound 72698849
Last Modified Aug 15 2024

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